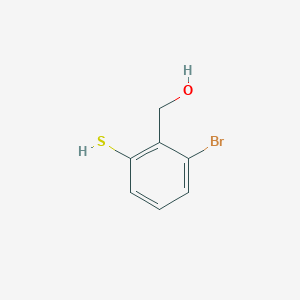

2-Bromo-6-mercaptobenzyl Alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-mercaptobenzyl alcohol (C₇H₇BrOS, molecular weight: 219.10 g/mol) is a substituted benzyl alcohol derivative featuring a bromine atom at the 2-position and a thiol (-SH) group at the 6-position of the aromatic ring. This compound’s unique structure combines electrophilic (bromine) and nucleophilic (thiol) functionalities, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and pharmaceutical development. While direct data on its physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs (e.g., bromo- and thiol-substituted benzyl alcohols) suggest moderate polarity and solubility in polar aprotic solvents like DMSO or DMF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-mercaptobenzyl Alcohol typically involves the bromination of 6-mercaptobenzyl alcohol. This can be achieved through the reaction of 6-mercaptobenzyl alcohol with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants. The product is then purified through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-mercaptobenzyl Alcohol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: 6-Mercaptobenzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has identified 2-bromo-6-mercaptobenzyl alcohol as a promising candidate for the development of anticancer agents. Its structure allows it to act as a prodrug that can release active therapeutic agents upon specific biochemical triggers. For instance, studies have shown that derivatives of mercaptobenzyl alcohols can be used in the synthesis of prodrugs that release cytotoxic agents like mitomycin C through self-immolative mechanisms .

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing various biologically active compounds. For example, it has been successfully alkylated to yield derivatives that exhibit significant biological activity, including antimicrobial and anti-inflammatory properties . The versatility in its chemical reactivity makes it a valuable building block in drug discovery.

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in numerous organic reactions, including nucleophilic substitutions and cross-coupling reactions. Its bromine atom acts as a leaving group, facilitating the formation of various organic compounds .

Self-Immolative Linkers

The compound has been explored for use as a self-immolative linker in drug delivery systems. These linkers can release therapeutic agents in response to specific stimuli (e.g., pH changes or enzymatic activity), enhancing the targeted delivery of drugs . This application is particularly relevant in developing targeted cancer therapies where controlled release is crucial.

Material Science

Synthesis of Functional Polymers

In material science, this compound can be employed to synthesize functional polymers with specific properties. Its thiol group allows for thiol-ene click chemistry, which is useful in creating cross-linked polymer networks that can be tailored for applications such as drug delivery systems or biosensors .

Case Studies and Research Findings

| Study/Research | Findings | Application |

|---|---|---|

| Senter et al. (2022) | Investigated self-immolative linkers using mercaptobenzyl alcohol derivatives for drug release | Targeted drug delivery systems |

| DiRocco et al. (2021) | Developed alkylation methods yielding bioactive compounds from 2-mercaptobenzyl alcohol | Antimicrobial agents |

| Shabat et al. (2020) | Examined elimination rates of self-immolative linkers with varying substituents | Controlled release mechanisms |

Mechanism of Action

The mechanism of action of 2-Bromo-6-mercaptobenzyl Alcohol involves its ability to interact with various molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

The following analysis compares 2-bromo-6-mercaptobenzyl alcohol with structurally related benzyl alcohol derivatives, focusing on substituent effects, reactivity, and applications. Key compounds are summarized in Table 1 .

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations

Substituent Effects on Reactivity

- Electrophilic Character : The bromine atom in this compound facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions, similar to 2-bromo-5-chlorobenzyl alcohol. However, the 6-mercapto (-SH) group introduces competing nucleophilic reactivity, which is absent in chloro- or methoxy-substituted analogs.

- Thiol vs. Hydroxyl/Methoxy : The thiol group’s stronger acidity (pKa ~10) compared to hydroxyl (pKa ~15) or methoxy groups enhances its role in metal chelation or disulfide bond formation, distinguishing it from 5-bromo-2-methoxybenzyl alcohol.

Stability and Handling

- Halogenated benzyl alcohols like 2-bromo-6-chloro-3-methylbenzyl alcohol exhibit higher stability due to electron-withdrawing chloro and methyl groups, whereas the thiol group in this compound may render it prone to oxidation (e.g., forming disulfides), necessitating inert storage conditions.

Applications in Synthesis

- Pharmaceutical Intermediates : Chloro- and fluoro-substituted analogs (e.g., 2-bromo-5-chlorobenzyl alcohol, 2-bromo-4-fluorobenzyl alcohol) are preferred in drug synthesis due to their metabolic stability. In contrast, the thiol group in this compound is more relevant to polymer chemistry (e.g., thiol-ene click chemistry).

- Agrochemicals : Methyl-substituted derivatives like 2-bromo-6-chloro-3-methylbenzyl alcohol are utilized in pesticide synthesis, leveraging steric hindrance for selective reactivity.

Biological Activity

2-Bromo-6-mercaptobenzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 6-mercaptobenzyl alcohol. The reaction can be performed using various brominating agents under controlled conditions to yield the desired product with high purity.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The thiol group (-SH) in the compound is particularly significant as it can form disulfide bonds with cysteine residues in proteins, potentially altering their function.

Biological Activities

- Antiparasitic Activity : Recent studies have demonstrated that derivatives of mercaptobenzyl alcohol exhibit antiparasitic effects. For example, compounds based on mercaptobenzyl alcohol showed significant inhibition of Toxoplasma gondii proliferation in vitro, indicating potential applications in treating parasitic infections .

- Antioxidant Properties : The presence of the thiol group endows this compound with antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress .

- Cytotoxicity : In various assays, including those measuring cell viability in human foreskin fibroblast (HFF) cells, this compound exhibited dose-dependent cytotoxic effects. At higher concentrations, it significantly reduced cell viability, suggesting a need for careful dosing in therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiparasitic | Inhibition of T. gondii proliferation | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Dose-dependent reduction in HFF viability |

Detailed Findings

- Antiparasitic Studies : In vitro studies indicated that at concentrations as low as 0.1 µM, derivatives of mercaptobenzyl alcohol could inhibit the growth of Toxoplasma gondii effectively while maintaining lower toxicity levels towards HFF cells compared to standard treatments .

- Mechanistic Insights : The compound's mechanism involves the reduction of disulfide bonds in target proteins, which may lead to altered protein functions and subsequent antiparasitic effects. This mechanism aligns with findings from related studies on similar thiol-containing compounds .

- Cytotoxicity Assessment : Cytotoxicity assays demonstrated that while lower concentrations (0.1 µM) had minimal effects on HFF viability, higher concentrations (up to 2.5 µM) led to significant cell death, indicating a narrow therapeutic window .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-Bromo-6-mercaptobenzyl Alcohol, and how can purity be optimized?

Methodological Answer:

The synthesis of brominated benzyl alcohols typically involves bromination of precursor aromatic rings followed by functional group protection/deprotection. For example:

- Bromination: Electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) could introduce bromine at the ortho position relative to the hydroxyl group .

- Mercapto Group Introduction: Thiolation via nucleophilic substitution (e.g., using NaSH or thiourea) or Mitsunobu reactions (for stereochemical control) may be employed.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity >95% can be validated via HPLC (C18 column, UV detection at 254 nm) .

Critical Consideration: Protect the hydroxyl group during bromination to avoid oxidation. Monitor reaction progress with TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .

Q. Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 2.0–3.0 ppm, broad), and thiol protons (δ 1.5–2.5 ppm, exchangeable).

- ¹³C NMR: Aromatic carbons (δ 110–140 ppm), C-Br (δ ~60 ppm), and C-S (δ ~30 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (exact mass ~248 Da for C₇H₇BrOS).

- FTIR: Peaks for -OH (~3200 cm⁻¹), -SH (~2550 cm⁻¹), and C-Br (~600 cm⁻¹) .

Validation: Compare spectral data with structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol ).

Q. Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Avoid freeze-thaw cycles to minimize degradation .

- Solubility: Dissolve in DMSO or ethanol (10 mM stock solutions) for long-term stability.

- Handling: Use glove boxes for air-sensitive steps. Confirm stability via periodic HPLC analysis .

Q. Advanced: How do the positions of bromine and thiol substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects:

- Bromine (Electron-Withdrawing): Activates the aromatic ring for nucleophilic substitution (e.g., Suzuki coupling) but may hinder access to the reaction site due to steric bulk.

- Thiol (Electron-Donating): Stabilizes intermediates via resonance but risks oxidation to disulfides.

- Optimization: Use Pd catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF/H₂O. Monitor reaction temperature (60–80°C) to balance yield and side reactions .

Case Study: Analogous bromo-chloro benzyl alcohols show higher reactivity in couplings when the halogen is para to the directing group .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Contradiction Analysis Framework:

- Case Example: Discrepancies in hydroxyl proton shifts may arise from hydrogen bonding—use variable-temperature NMR to identify dynamic effects .

Q. Advanced: What strategies optimize the use of this compound in synthesizing heterocyclic compounds?

Methodological Answer:

- Cyclization Reactions:

- Key Considerations:

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

(2-bromo-6-sulfanylphenyl)methanol |

InChI |

InChI=1S/C7H7BrOS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2 |

InChI Key |

FWYPMKMGZQRSDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.